Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-
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Overview
Description
6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an isoxazole ring fused to a pyridine ring, with phenyl and methoxyphenyl substituents. Its unique structure imparts distinct chemical and physical properties, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine typically involves multi-step processes. One common method involves the Friedlander condensation of 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide . This reaction proceeds under specific conditions, such as the presence of a base and an appropriate solvent, to yield the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine include:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable chemical and biological properties.
Thiazolo[4,5-b]pyridines: These compounds also feature a fused pyridine ring and have been studied for their diverse pharmacological activities.
Quinolinyl-pyrazoles: These compounds have a related structure and are known for their pharmacological potential.
Uniqueness
The uniqueness of 6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine lies in its specific substitution pattern and the presence of both phenyl and methoxyphenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
62096-70-2 |
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Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C19H14N2O2/c1-22-15-9-7-13(8-10-15)17-12-11-16-18(21-23-19(16)20-17)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
TUFHFVPOOPEOTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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